molecular formula C11H12ClN3 B1608744 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 3524-41-2

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1608744
CAS No.: 3524-41-2
M. Wt: 221.68 g/mol
InChI Key: FPZRXCCZKYDEIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, a benzyl group, and a chlorine atom. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound could potentially undergo reactions such as nucleophilic aromatic substitution, oxidation, or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence of the pyrazole ring, the benzyl group, and the chlorine atom .

Scientific Research Applications

Synthesis and Characterization

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. The compound serves as a precursor in the synthesis of a wide range of pyrazole derivatives due to its reactivity and versatility. For example, the synthesis, characterization, and the crystal study of pyrazole derivatives including this compound have shown significant antitumor, antifungal, and antibacterial activities, highlighting its potential in developing new pharmacophores for medical applications. These studies involve detailed spectroscopic analysis (FT-IR, UV–visible, NMR, mass spectroscopy) and single-crystal X-ray crystallography to elucidate the molecular structure and understand the basis of biological activity (Titi et al., 2020).

Biological Activity

The compound's derivatives have been identified with various biological activities, including antimicrobial and cytotoxic properties. This is particularly relevant in the search for new therapeutic agents that can be synthesized from pyrazole-based compounds. The exploration of these compounds extends to their application in treating diseases and understanding the structure-activity relationship to enhance their efficacy (Noolvi et al., 2014).

Chemical Reactivity and Derivatives

Research into the chemical reactivity of this compound has led to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Studies on nucleophilic substitution reactions have provided a pathway to synthesize alkyl amino and thioether substituted pyrazoles, demonstrating the compound's utility in producing highly functionalized derivatives under mild conditions (Sakya & Rast, 2003).

Catalysis and Synthetic Applications

Further investigations into the use of this compound derivatives in catalysis have shown promising results. The development of new catalytic processes can enhance the efficiency and selectivity of chemical reactions, opening new avenues for the synthesis of complex molecules. This research contributes significantly to the field of synthetic organic chemistry and material science (Wu et al., 2014).

Molecular Dynamics and Theoretical Studies

Theoretical studies and molecular dynamics simulations have been applied to understand the mechanism and dynamics of reactions involving pyrazole derivatives. These studies help in predicting the behavior of these compounds under various conditions, facilitating the design of new molecules with desired properties and activities (Hong et al., 2015).

Future Directions

The future directions for research on “1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential applications. For instance, similar compounds have been investigated for their antineoplastic activity .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZRXCCZKYDEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390299
Record name 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3524-41-2
Record name 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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